Benzamide, 5-chloro-2-hydroxy-3-methyl-

GPCR Pharmacology Obesity Research Melanin-Concentrating Hormone

Benzamide, 5-chloro-2-hydroxy-3-methyl- (CAS 40912-84-3) is a substituted salicylamide derivative characterized by a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position on the benzamide core. This specific substitution pattern confers distinct electronic and steric properties that influence both its physicochemical behavior and biological target interactions.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 40912-84-3
Cat. No. B13943026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 5-chloro-2-hydroxy-3-methyl-
CAS40912-84-3
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C(=O)N)Cl
InChIInChI=1S/C8H8ClNO2/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3,11H,1H3,(H2,10,12)
InChIKeyCDUYYXSMTAZNGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 5-chloro-2-hydroxy-3-methyl- (CAS 40912-84-3): Structural Profile and Core Research Utility


Benzamide, 5-chloro-2-hydroxy-3-methyl- (CAS 40912-84-3) is a substituted salicylamide derivative [1] characterized by a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position on the benzamide core [2]. This specific substitution pattern confers distinct electronic and steric properties that influence both its physicochemical behavior and biological target interactions [3]. As a halogen-containing benzamide analog, it serves primarily as a specialized research intermediate and a structural scaffold for investigating structure-activity relationships across various biological target classes [4].

1
Workflow
MCHR2 GPCR signaling pathway studies
2
Selection
Cholinesterase inhibitor SAR scaffold
3
Use Context
Late-stage cross-coupling diversification

Why 5-Chloro-2-hydroxy-3-methylbenzamide Cannot Be Replaced by Generic Analogs: SAR and Selectivity Considerations


Generic substitution among benzamide derivatives is scientifically unjustified due to the extreme sensitivity of biological activity to specific substitution patterns on the aromatic ring [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that even minor modifications—such as relocating a methyl group from the 3-position to the 4-position—can alter inhibitory potency by more than 2-fold [2]. Furthermore, the presence and position of the chloro substituent critically modulate both target engagement and toxicity profiles, with 5-chloro-substituted salicylamides exhibiting distinct hydrogen-bonding networks in the solid state that influence stability and formulation behavior [3]. The quantitative evidence presented in Section 3 confirms that 5-chloro-2-hydroxy-3-methylbenzamide possesses target-specific potency and selectivity signatures that are not replicated by close structural analogs, making generic replacement a high-risk decision for research continuity and reproducibility.

Target Feature
Potential Substitute
Mismatch Risk
3-Methyl substitution
4-Methyl regioisomer
Inhibitory profile may shift; methyl position is a potency determinant
5-Chloro substituent
Des-chloro salicylamide
Activity-toxicity context may differ; synthetic handle lost
5-Cl / 2-OH / 3-Me pattern
Alternative halogen position
Solid-state H-bonding network may differ; formulation context may shift

Quantitative Differentiation of 5-Chloro-2-hydroxy-3-methylbenzamide: A Procurement-Focused Evidence Guide


Nanomolar MCHR2 Antagonism: Potency Differentiation vs. Closest Analogs

This compound demonstrates potent antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM, measured in a CHO cell-based calcium flux assay [1]. This activity places it among the most potent MCHR2 antagonists reported in its structural class. For comparison, a closely related benzamide analog bearing a 2-methyl substitution exhibited significantly reduced MCHR1 binding affinity (IC50 = 899 nM) [2], representing an 899-fold difference in potency for related MCH receptor subtypes. The specific 5-chloro-2-hydroxy-3-methyl substitution pattern appears critical for achieving this high-affinity interaction with MCHR2.

MCHR2 Antagonism
Reported
IC50 = 1 nM (MCHR2)
vs. 899 nM (MCHR1 analog)
Supports MCHR2 pathway research context
CHO cell calcium flux assay; 899-fold differential
GPCR Pharmacology Obesity Research Melanin-Concentrating Hormone

Cholinesterase Inhibition: Methyl Position Drives Potency

The position of the methyl substituent on the benzamide ring profoundly influences cholinesterase inhibitory activity. In a standardized in vitro assay, the 3-methyl substituted benzamide derivative (corresponding to the core substitution pattern of the target compound) exhibited an IC50 of 14.8 ± 5.0 µM [1]. In direct contrast, shifting the methyl group to the 4-position resulted in a 2-fold loss of potency (IC50 = 29.1 ± 3.8 µM) [2]. This demonstrates that the 3-methyl substitution pattern is a critical determinant of inhibitory activity within this chemotype.

Cholinesterase Inhibition
Head-to-head
3-Me IC50 = 14.8 µM
vs. 4-Me IC50 = 29.1 µM
Supports methyl-position SAR context
2-fold difference; in vitro cholinesterase assay
Enzyme Inhibition Neurodegeneration Medicinal Chemistry

5-Chloro Substitution: Reduced Toxicity vs. Non-Halogenated Salicylamides

The introduction of chlorine into the salicylamide scaffold modulates both biological activity and toxicity profiles. Systematic evaluation of halogen-containing benzamides has established that chlorine substitution is associated with a more favorable therapeutic index compared to non-halogenated analogs [1]. Specifically, 5-chloro-substituted salicylamides exhibit improved anthelmintic activity while maintaining manageable toxicity, whereas acylation of the hydroxyl group—a modification present in many alternative scaffolds—leads to decreased activity without corresponding safety benefits [2].

Chloro Toxicity Profile
Class-level
Reported activity-toxicity balance
5-Cl vs. non-halogenated analogs
Reported activity-toxicity profile context
Class-level observation; data to verify
Drug Safety Toxicology Anthelmintic Development

Synthetic Utility: Chlorine as a Versatile Handle for Late-Stage Diversification

The 5-chloro substituent serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings . This contrasts with non-halogenated salicylamides, which require separate halogenation steps to enable similar diversification. Patent literature explicitly identifies 2-halogenobenzamide compounds—including 5-chloro-2-hydroxy-3-methylbenzamide—as key intermediates in the preparation of pharmaceutically active compounds [1]. The presence of both a halogen (Cl) and a free hydroxyl group provides orthogonal reactivity handles that enable sequential functionalization not possible with des-chloro or O-protected analogs.

Synthetic Handles
Class-level
2 orthogonal reactive sites
5-Cl (cross-coupling) + 2-OH (alkylation)
Supports library synthesis workflow
Pd-catalyzed cross-coupling context
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Recommended Research Applications for 5-Chloro-2-hydroxy-3-methylbenzamide Based on Differentiated Evidence


MCHR2 Antagonist Probe Development for Obesity and Metabolic Research

This compound is ideally suited as a starting scaffold for MCHR2 antagonist probe development due to its confirmed nanomolar potency (IC50 = 1 nM) at this target [1]. Research programs investigating melanin-concentrating hormone signaling in energy homeostasis can utilize this compound directly in calcium flux assays to validate target engagement, or employ it as a reference standard when screening novel MCHR2 antagonists [2].

Structure-Activity Relationship (SAR) Studies on Cholinesterase Inhibition

The quantitative potency differential between 3-methyl and 4-methyl regioisomers (2.0-fold) establishes this compound as a critical SAR probe for cholinesterase inhibitor programs [1]. Researchers can use it to systematically evaluate how additional substituents modulate activity, leveraging the defined IC50 baseline of 14.8 ± 5.0 µM as a benchmark for lead optimization [2].

Anthelmintic Lead Optimization with Favorable Toxicity Profile

The 5-chloro-2-hydroxy substitution pattern is associated with a favorable balance of anthelmintic activity and acute toxicity in halogen-containing benzamide series [1]. This compound serves as an appropriate core scaffold for developing novel antiparasitic agents where both efficacy and safety margins are critical design considerations [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The 5-chloro substituent enables efficient late-stage functionalization through Suzuki-Miyaura, Buchwald-Hartwig, or related cross-coupling methodologies, while the 2-hydroxy group remains available for orthogonal modifications [1]. This dual reactivity makes the compound a valuable building block for generating focused libraries of benzamide derivatives in medicinal chemistry campaigns [2].

Application
Selection Property
Validation Focus
MCHR2 GPCR signaling studies
GPCR antagonist activity context
MCHR2 target engagement validation
Cholinesterase inhibitor SAR
Methyl-position SAR context
Inhibitory activity benchmarking
Anthelmintic scaffold research
Chloro-substitution activity context
Activity-safety margin review
Late-stage diversification studies
Orthogonal reactivity handles
Cross-coupling methodology fit

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